![molecular formula C10H11NO5S B3362946 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid CAS No. 1016741-14-2](/img/structure/B3362946.png)

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid

Übersicht

Beschreibung

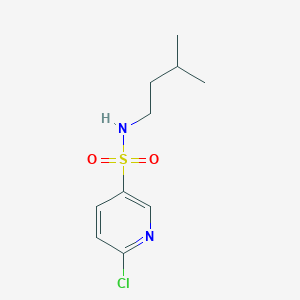

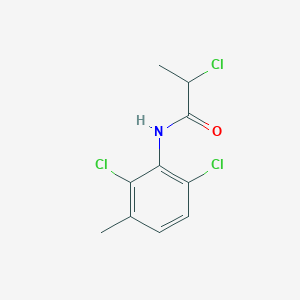

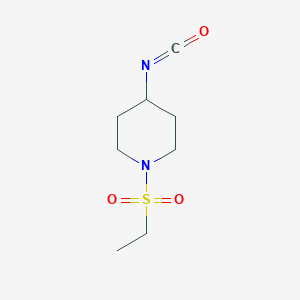

“4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid” is a chemical compound with the molecular formula C10H11NO5S. It has a molecular weight of 257.26 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a methanesulfonyl and a methylcarbamoyl group attached .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as solubility and boiling point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Reductive Ring-Opening Reactions

Methanesulfonic acid, a related compound, has been employed as an efficient and convenient substitute for ethereal HCl in reductive ring-opening reactions, demonstrating its utility in synthetic chemistry. This application involves the ring-opening of O-benzylidene acetals, showcasing the compound's potential in facilitating regioselective transformations (Zinin et al., 2007).

Synthesis of Benzoic Acid from Biomass-Derived Furan

Research has explored routes to benzoic acid starting from furan, obtained from hemicellulose, involving Diels–Alder and dehydration reactions. This synthesis highlights the role of methanesulfonic acid in facilitating environmentally friendly chemical processes, with potential applications in sustainable chemistry (Mahmoud et al., 2015).

Direct Dehydrogenative Alkylation

A manganese dioxide-methanesulfonic acid oxidation system has been developed to promote direct coupling of benzylic ethers and carbamates with ketones. This process, involving oxidative C-H bond activation, underscores the use of methanesulfonic acid in facilitating novel bond-forming reactions, contributing to the advancement of synthetic methodologies (Liu et al., 2013).

Discovery of New Receptor Antagonists

In medicinal chemistry, derivatives of 4-[(methylcarbamoyl)methanesulfonyl]benzoic acid have been investigated for their potential as receptor antagonists. This research signifies the compound's relevance in drug discovery, particularly in identifying new therapeutic agents (Naganawa et al., 2006).

New Synthesis Methods

The development of new synthetic routes for producing 4-(methylsulfonyl)benzoic acid from related precursors has been documented, highlighting innovations in chemical synthesis aimed at cost reduction and environmental protection. This research demonstrates the ongoing efforts to optimize the production of chemically significant compounds (Yin, 2002).

Wirkmechanismus

Target of Action

It is known that this compound is a type of organoboron compound , which are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .

Mode of Action

As an organoboron compound, it likely participates in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a palladium complex .

Biochemical Pathways

Organoboron compounds like this one are often used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, it can be inferred that this compound may play a role in various biochemical pathways depending on the specific context of its use.

Result of Action

As an organoboron compound, it likely participates in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the result of its action may vary depending on the specific context of its use.

Eigenschaften

IUPAC Name |

4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-11-9(12)6-17(15,16)8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXFKWCVSHAAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3362871.png)

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)